4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide is a complex organic compound with a unique structure that includes an acetamido group, a thiophene ring, and a sulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by further functionalization to introduce the sulfonamido and acetamido groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide: shares similarities with other sulfonamido and thiophene-containing compounds, such as sulfonamide antibiotics and thiophene-based drugs.
Sulfonamide antibiotics: These compounds also contain a sulfonamido group and are used to treat bacterial infections.
Thiophene-based drugs: Compounds like suprofen and articaine contain thiophene rings and are used as anti-inflammatory agents and local anesthetics, respectively.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This versatility makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-acetamido-N-[2-[(5-methylthiophen-2-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11-3-8-15(24-11)25(22,23)18-10-9-17-16(21)13-4-6-14(7-5-13)19-12(2)20/h3-8,18H,9-10H2,1-2H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTIZNGVQDYCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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